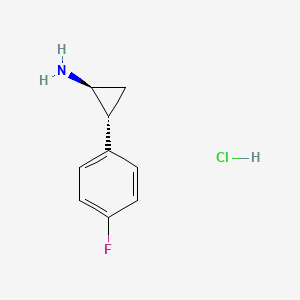

(1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,2R)-2-(4-fluorophenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN.ClH/c10-7-3-1-6(2-4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPBZLHQLCAFOQ-RJUBDTSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1N)C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride: A Key Pharmaceutical Intermediate

This guide provides a comprehensive technical overview of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride, a chiral cyclopropylamine derivative of significant interest in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, characterization, and critical role as a building block in the synthesis of advanced pharmaceutical agents.

Introduction and Significance

This compound is a synthetic, chiral small molecule that has garnered substantial attention as a key intermediate in the synthesis of Ticagrelor.[1][2] Ticagrelor is a potent and selective P2Y12 receptor antagonist, a cornerstone of antiplatelet therapy for patients with acute coronary syndromes.[3][4] The specific stereochemistry of the trans-(1S,2R) isomer is crucial for the pharmacological activity of the final drug product, making the stereoselective synthesis and rigorous characterization of this intermediate a critical aspect of pharmaceutical manufacturing. This guide will delve into the essential technical details of this compound, providing a foundational understanding for its application in drug discovery and development.

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and reaction setup.

| Property | Value | Source(s) |

| Chemical Name | This compound | [5] |

| Synonyms | trans-(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine hydrochloride, Ticagrelor Impurity 348 | [1][5] |

| CAS Number | 1207276-00-3 (free base), 1314324-00-9 (HCl salt) | [1][6] |

| Molecular Formula | C₉H₁₁ClFN | [5] |

| Molecular Weight | 187.64 g/mol | [5] |

| Appearance | Off-white to yellow solid | [6] |

| Predicted Boiling Point | 216.5 ± 40.0 °C | [2] |

| Predicted Density | 1.170 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 8.21 ± 0.10 | [2] |

Synthesis and Stereochemical Control

The synthesis of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine is a multi-step process where achieving the correct stereochemistry is paramount. Various synthetic strategies have been reported, primarily in patent literature, often focusing on asymmetric synthesis or chiral resolution.

A representative synthetic approach is outlined below. The causality behind these steps lies in the need to construct the cyclopropane ring with the desired trans stereochemistry and then resolve the enantiomers to isolate the (1S,2R) form.

Caption: A representative synthetic workflow for this compound.

Representative Laboratory-Scale Synthesis Protocol:

The following is an illustrative protocol based on common synthetic transformations for similar compounds.[1][7]

Step 1: Synthesis of trans-(1R,2R)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid

-

Condensation: React 4-fluorobenzaldehyde with a malonic acid derivative (e.g., Meldrum's acid) in the presence of a base (e.g., piperidine) to form the corresponding fluorocinnamic acid derivative.

-

Asymmetric Cyclopropanation: Employ a chiral auxiliary (e.g., an Evans auxiliary or a chiral sultam) attached to the cinnamic acid derivative. Perform a diastereoselective cyclopropanation using a reagent like diazomethane or a Corey-Chaykovsky reagent (dimethylsulfoxonium ylide). The choice of chiral auxiliary directs the stereochemical outcome.

-

Hydrolysis: Remove the chiral auxiliary by hydrolysis (e.g., with LiOH) to yield the enantiomerically enriched trans-(1R,2R)-2-(4-Fluorophenyl)cyclopropanecarboxylic acid.

Step 2: Conversion to the Amine

-

Amine Formation: Convert the carboxylic acid to the corresponding amine via a Curtius, Hofmann, or Schmidt rearrangement. For a Curtius rearrangement:

-

Activate the carboxylic acid (e.g., convert to the acid chloride with thionyl chloride or oxalyl chloride).

-

React the acid chloride with sodium azide to form the acyl azide.

-

Thermally induce the rearrangement to the isocyanate, which is then hydrolyzed (often in situ with acidic or basic workup) to the primary amine, (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine. The stereochemistry is retained during this rearrangement.

-

Step 3: Hydrochloride Salt Formation

-

Salt Formation: Dissolve the free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

-

Add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.[8]

-

The hydrochloride salt will typically precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether), and dry under vacuum to yield this compound.[9]

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Expected Signals, in CDCl₃ or D₂O):

-

Aromatic Protons: Two sets of doublets or a multiplet in the range of δ 7.0-7.4 ppm, corresponding to the protons on the 4-fluorophenyl ring. The coupling pattern will be characteristic of a 1,4-disubstituted benzene ring.

-

Cyclopropane Protons (CH-N and CH-Ar): Complex multiplets in the range of δ 2.0-3.5 ppm. The trans-stereochemistry will result in specific coupling constants between the cyclopropyl protons.

-

Cyclopropane Protons (CH₂): Multiplets in the range of δ 1.0-1.8 ppm.

-

Amine Protons (NH₃⁺): A broad singlet, which may be exchangeable with D₂O, typically downfield.

¹³C NMR (Expected Signals, in CDCl₃ or D₂O):

-

Aromatic Carbons: Signals in the range of δ 115-165 ppm. The carbon attached to fluorine will show a large ¹JCF coupling constant.

-

Cyclopropane Carbons: Signals in the upfield region, typically δ 10-40 ppm.

-

C-N Carbon: The cyclopropyl carbon bonded to the amino group will be in the range of δ 30-40 ppm.

-

C-Ar Carbon: The cyclopropyl carbon bonded to the phenyl ring will be in a similar range, influenced by the aromatic ring currents.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-3200 | N-H stretching (from NH₃⁺) |

| ~2800-3000 | C-H stretching (aromatic and cyclopropyl) |

| ~1600, 1510, 1480 | C=C stretching (aromatic ring) |

| ~1220 | C-F stretching |

| ~1015 | Cyclopropane ring breathing |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the free base. Under typical Electron Ionization (EI) or Electrospray Ionization (ESI), the parent ion of the free base would be observed.

-

Expected [M+H]⁺ for C₉H₁₀FN: 152.0825

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical tool for assessing the purity and, with a chiral stationary phase, the enantiomeric excess of the compound. A representative method for a related compound is provided below.[12]

Example HPLC Method:

-

Column: Chiral stationary phase (e.g., cellulose or amylose-based) for enantiomeric purity, or a standard C18 column for achiral purity analysis.

-

Mobile Phase: A mixture of a buffered aqueous solution (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). For chiral separations, a non-polar mobile phase like hexane/isopropanol might be used.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 220 nm or 254 nm).

-

Column Temperature: Controlled, for example, at 30°C, to ensure reproducibility.[12]

Gas Chromatography (GC)

GC can also be used for purity assessment, often after derivatization to improve volatility and peak shape. Chiral GC columns can be used to determine enantiomeric purity.[4][13]

Example GC-MS Protocol (after derivatization):

-

Derivatization: The primary amine can be derivatized, for example, with a chloroformate reagent (e.g., heptafluorobutyl chloroformate) to create a more volatile and less polar derivative.[14]

-

Column: A chiral capillary column (e.g., Chirasil-L-Val) is required for enantiomeric separation.[14]

-

Carrier Gas: Helium or Hydrogen.

-

Temperature Program: A temperature gradient is typically used to ensure good separation of the analyte from any impurities.

-

Detection: Mass Spectrometry (MS) for identification or Flame Ionization Detection (FID) for quantification.

Role in Ticagrelor Synthesis and Mechanism of Action

The primary industrial application of this compound is as a starting material for the synthesis of Ticagrelor. In the synthesis, the amine group of the cyclopropylamine acts as a nucleophile, displacing a leaving group on the triazolopyrimidine core of the Ticagrelor precursor.

Sources

- 1. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 2. This compound | 1207276-00-3 [amp.chemicalbook.com]

- 3. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 4. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride | C9H11ClFN | CID 56666982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CyclopropanaMine, 2-(4-fluorophenyl)-(hydrochloride)(1:1),(1R,2S)- | 1314324-00-9 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 11. researchgate.net [researchgate.net]

- 12. japsonline.com [japsonline.com]

- 13. researchgate.net [researchgate.net]

- 14. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

(1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride CAS number

An In-Depth Technical Guide to (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms and strained ring systems, such as cyclopropanes, has become a cornerstone of rational drug design. These motifs can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. It is within this context that this compound has emerged as a molecule of significant interest. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of its chemical identity, synthesis, and applications. Beyond a mere recitation of facts, this document aims to provide a deeper understanding of the scientific principles that underpin its utility, empowering researchers to leverage this versatile building block in their own investigations.

Chemical Identity and Physicochemical Properties

This compound is a chiral organic compound that features a trans-substituted cyclopropane ring with a 4-fluorophenyl group and an amine group. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable to a variety of experimental conditions.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1990505-73-1[1], 1207276-00-3[2] | [1][2] |

| Freebase CAS | 1207276-00-3 | [3] |

| Molecular Formula | C₉H₁₁ClFN | [4] |

| Molecular Weight | 187.64 g/mol | [4] |

| Synonyms | Ticagrelor Impurity 348, Ticagrelor Related Compound 88 | [2] |

| Appearance | Typically a white to off-white solid | |

| Solubility | Soluble in water and polar organic solvents |

Synthesis and Stereochemical Control

The synthesis of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine is a multi-step process where the control of stereochemistry is paramount. The trans configuration of the cyclopropane ring and the specific (1S,2R) stereoisomer are crucial for its intended biological activity, particularly in the context of its use as a key intermediate. While various synthetic strategies exist for substituted cyclopropanamines, a common conceptual approach involves the formation of a cyclopropane ring followed by the introduction or modification of the amine functionality.

Conceptual Synthetic Workflow

A generalized synthetic pathway often commences with a substituted styrene derivative, which undergoes cyclopropanation. Subsequent functional group manipulations then lead to the desired amine. The choice of reagents and catalysts at each step is critical for achieving high diastereoselectivity and enantioselectivity.

Figure 1: Conceptual workflow for the synthesis of this compound.

Exemplary Protocol: Asymmetric Synthesis

The following protocol is a representative, though generalized, methodology for the asymmetric synthesis of the target compound, drawing upon established principles of cyclopropanation and amine synthesis.

Step 1: Asymmetric Cyclopropanation of 4-Fluorostyrene

-

To a solution of a chiral copper or rhodium catalyst in a suitable solvent (e.g., dichloromethane), add 4-fluorostyrene.

-

Slowly add a diazoacetate (e.g., ethyl diazoacetate) to the reaction mixture at a controlled temperature. The choice of chiral ligand on the metal catalyst is critical for inducing enantioselectivity.

-

Monitor the reaction by TLC or GC-MS until completion.

-

Purify the resulting cyclopropanecarboxylate ester by column chromatography to isolate the desired trans-diastereomer.

Step 2: Hydrolysis of the Ester

-

Dissolve the purified ester in a mixture of an alcohol (e.g., ethanol) and water.

-

Add a base (e.g., sodium hydroxide) and heat the mixture to reflux.

-

After the reaction is complete, acidify the mixture to precipitate the carboxylic acid.

-

Isolate the (1R,2R)-2-(4-fluorophenyl)cyclopropanecarboxylic acid by filtration.

Step 3: Curtius Rearrangement to the Amine

-

Convert the carboxylic acid to an acyl azide. This can be achieved by first forming the acyl chloride with thionyl chloride, followed by reaction with sodium azide. Caution: Acyl azides can be explosive and should be handled with extreme care.

-

Thermally induce the Curtius rearrangement of the acyl azide to form an isocyanate.

-

Hydrolyze the isocyanate in situ with aqueous acid to yield the crude (1S,2R)-2-(4-fluorophenyl)cyclopropanamine.

Step 4: Purification and Salt Formation

-

Purify the crude amine by distillation or chromatography.

-

Dissolve the purified freebase in a suitable solvent (e.g., diethyl ether or isopropanol) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in a solvent, to precipitate the hydrochloride salt.

-

Collect the salt by filtration, wash with a non-polar solvent, and dry under vacuum.

Applications in Drug Discovery and Development

The primary application of this compound lies in its role as a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs).

Intermediate in the Synthesis of Ticagrelor

A significant use of this compound is as a crucial intermediate in the synthesis of Ticagrelor, a P2Y₁₂ platelet inhibitor used to prevent thrombotic events. The specific stereochemistry of (1S,2R)-2-(4-fluorophenyl)cyclopropanamine is essential for the pharmacological activity of the final drug product.

Sources

- 1. americanelements.com [americanelements.com]

- 2. This compound | 1207276-00-3 [amp.chemicalbook.com]

- 3. 1207276-00-3|(1S,2R)-2-(4-Fluorophenyl)cyclopropanamine|BLD Pharm [bldpharm.com]

- 4. (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride | C9H11ClFN | CID 56666982 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride, a key chiral amine in synthetic organic chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural attributes, stereoselective synthesis, analytical characterization, and its pivotal role as a building block in the preparation of pharmacologically active compounds.

Molecular Structure and Physicochemical Properties

This compound is a chiral organic compound featuring a cyclopropane ring substituted with a 4-fluorophenyl group and an amine group. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable to various reaction conditions.

The specific stereochemistry, (1S,2R), is crucial for its intended biological activity or for its role as a chiral intermediate in the synthesis of complex molecules. The trans relationship between the amino group and the fluorophenyl group across the cyclopropane ring is a defining structural feature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₁ClFN | [1] |

| Molecular Weight | 187.64 g/mol | [1] |

| IUPAC Name | (1S,2R)-2-(4-fluorophenyl)cyclopropan-1-amine;hydrochloride | [1] |

| CAS Number | 1314324-00-9 | [2] |

| Appearance | Off-white to yellow solid | [3] |

| Storage | Inert atmosphere, Room Temperature | [2][3] |

Stereoselective Synthesis

The synthesis of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine is a multi-step process that requires careful control of stereochemistry. While various synthetic routes have been explored for related compounds, a common strategy involves the diastereoselective cyclopropanation of a chiral precursor followed by a Curtius rearrangement.[4] The following represents a generalized, illustrative protocol based on established chemical principles for the synthesis of related difluorophenyl analogs.

Illustrative Synthetic Pathway

Caption: Generalized synthetic pathway for this compound.

Detailed Experimental Protocol (Illustrative)

Disclaimer: This protocol is illustrative and based on general methods for analogous compounds.[4] Researchers should consult specific literature and perform appropriate safety assessments before implementation.

Step 1: Synthesis of the Chiral Cyclopropanecarboxylic Acid

-

Reaction Setup: To a solution of 4-fluorocinnamic acid in a suitable aprotic solvent (e.g., dichloromethane), add a chiral auxiliary such as Oppolzer's sultam.

-

Activation: Add a coupling agent (e.g., DCC or EDC) and a catalyst (e.g., DMAP) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Cyclopropanation: Cool the reaction mixture and add a solution of diazomethane in ether, followed by a catalyst (e.g., palladium(II) acetate). Stir until the starting material is consumed.

-

Work-up and Purification: Quench the reaction, perform an aqueous work-up, and purify the resulting diastereomeric cyclopropylamides by chromatography.

-

Saponification: Treat the desired diastereomer with a base (e.g., lithium hydroxide) in a mixture of THF and water to cleave the chiral auxiliary.

-

Isolation: Acidify the reaction mixture and extract the chiral cyclopropanecarboxylic acid.

Step 2: Curtius Rearrangement and Salt Formation

-

Reaction Setup: Dissolve the chiral cyclopropanecarboxylic acid in an inert solvent (e.g., toluene).

-

Isocyanate Formation: Add diphenylphosphoryl azide (DPPA) and triethylamine, and heat the mixture. The carboxylic acid is converted to an isocyanate via a Curtius rearrangement.

-

Carbamate Formation: Add tert-butanol to trap the isocyanate as a Boc-protected amine.

-

Deprotection and Salt Formation: Treat the Boc-protected amine with a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or methanol) to remove the Boc group and form the hydrochloride salt.[5]

-

Isolation and Purification: Isolate the precipitated this compound by filtration, wash with a cold solvent, and dry under vacuum.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final product.

High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is crucial for assessing the purity of this compound. Due to the lack of a strong chromophore, pre-column derivatization can be employed for enhanced UV detection.[6]

Table 2: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | Chiral stationary phase (e.g., polysaccharide-based) |

| Mobile Phase | Isocratic or gradient elution with a mixture of hexane/isopropanol or a similar non-polar/polar solvent system |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength after derivatization (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Protocol for Pre-column Derivatization (Illustrative)

-

Sample Preparation: Prepare a standard solution of the analyte in a suitable solvent.

-

Derivatization: To an aliquot of the sample, add a borate buffer (pH 9.5) and a solution of a derivatizing agent like 2-naphthalenesulfonyl chloride (NSCl).[6]

-

Reaction: Vortex the mixture and incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 30 minutes).[6]

-

Quenching: Cool the mixture and quench the reaction with a suitable reagent (e.g., sodium hydroxide).[6]

-

Analysis: Filter the solution and inject it into the HPLC system.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Chiral shift reagents or the formation of diastereomeric derivatives can be employed to determine the enantiomeric excess.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.

Safety and Handling

This compound is a chemical that requires careful handling.

-

Hazard Identification: It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2][3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[8]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If swallowed, do NOT induce vomiting. In all cases, seek medical attention.[8]

Applications in Drug Development

(1S,2R)-2-(4-Fluorophenyl)cyclopropanamine and its derivatives are valuable intermediates in the synthesis of various pharmaceutical agents. Notably, the structurally related (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine is a key intermediate in the synthesis of Ticagrelor, an antiplatelet drug.[9][10] The specific stereochemistry and the presence of the fluorophenyl group are often critical for the desired pharmacological activity of the final drug molecule.

Conclusion

This compound is a synthetically important chiral building block. Its stereoselective synthesis and rigorous analytical characterization are paramount for its successful application in research and drug development. This guide provides a foundational understanding of its properties, synthesis, analysis, and safe handling, serving as a valuable resource for scientists in the field.

References

-

PubChem. (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride. [Link]

-

PubChem. 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride. [Link]

- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)

- Google Patents. CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl)

Sources

- 1. (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride | C9H11ClFN | CID 56666982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1314324-00-9|(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride|BLD Pharm [bldpharm.com]

- 3. CyclopropanaMine, 2-(4-fluorophenyl)-(hydrochloride)(1:1),(1R,2S)- | 1314324-00-9 [chemicalbook.com]

- 4. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 5. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanaMine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. (1S,2S)-2-(4-fluorophenyl)cyclopropanamine HCl | CAS No: NA [aquigenbio.com]

- 8. file.bldpharm.com [file.bldpharm.com]

- 9. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride [lgcstandards.com]

- 10. CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates - Google Patents [patents.google.com]

(1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride

Introduction

This compound is a highly valuable chiral amine that serves as a critical building block in modern medicinal chemistry. Its rigid cyclopropane scaffold and specific stereochemistry are key structural motifs in various pharmacologically active compounds. Most notably, it is an indispensable intermediate in the synthesis of Ticagrelor, a potent P2Y12 receptor antagonist used for the prevention of thrombotic events such as heart attack and stroke.[1][2]

The synthesis of 2-arylcyclopropylamines, particularly as single enantiomers, presents significant challenges due to the need for precise control over the stereochemistry of the cyclopropane ring.[3][4] This guide provides a detailed exploration of a representative synthetic pathway to this compound, delving into the causal chemistry behind the chosen methodologies. It further outlines a comprehensive characterization workflow to verify the structure, purity, and stereochemical integrity of the final product, tailored for researchers, scientists, and professionals in drug development.

Strategic Approach to Synthesis

The asymmetric synthesis of chiral cyclopropylamines can be broadly approached via two strategies: de novo construction of the chiral cyclopropane ring or modification of a pre-existing cyclopropane derivative.[3][4] Many industrial processes rely on the diastereoselective cyclopropanation of a chiral precursor, followed by a Curtius rearrangement to install the amine functionality. This approach leverages established chemical transformations to build the target molecule with high stereochemical fidelity.

A common and illustrative pathway begins with a substituted cinnamic acid, which is first coupled to a chiral auxiliary to direct a subsequent diastereoselective cyclopropanation.[2] The auxiliary is then cleaved, and the resulting carboxylic acid is converted to the desired amine. The final step involves forming the hydrochloride salt to enhance the compound's stability and handling properties.

Visualizing the Synthetic Workflow

The following diagram outlines the key stages in a representative synthesis of this compound.

Caption: High-level overview of the synthetic route.

Detailed Experimental Protocol: A Representative Synthesis

This section describes a validated, multi-step synthesis adapted from established methodologies.[2][5] The causality behind reagent and condition selection is explained to provide deeper insight.

Step 1: Coupling with Chiral Auxiliary

The synthesis begins by coupling 4-fluorocinnamic acid with a chiral auxiliary, such as Oppolzer's sultam. This step is foundational for establishing stereocontrol in the subsequent cyclopropanation.

-

Protocol:

-

Suspend 4-fluorocinnamic acid in an anhydrous aprotic solvent like dichloromethane (DCM).

-

Add oxalyl chloride or thionyl chloride to convert the carboxylic acid to the more reactive acyl chloride. This is typically done at 0°C and then warmed to room temperature.

-

In a separate flask, dissolve Oppolzer's sultam and a non-nucleophilic base (e.g., triethylamine or DMAP) in anhydrous DCM.

-

Slowly add the freshly prepared acyl chloride solution to the sultam solution at 0°C.

-

Allow the reaction to stir overnight at room temperature.

-

Purify the resulting chiral amide via column chromatography.

-

-

Rationale: The chiral sultam acts as a stereodirecting group. Its rigid, bicyclic structure creates a sterically hindered environment that forces the incoming reagents in the next step to approach from a specific face of the double bond, thus ensuring high diastereoselectivity.

Step 2: Diastereoselective Cyclopropanation

This is the key ring-forming step where the cyclopropane is constructed. A Simmons-Smith or a rhodium-catalyzed reaction with ethyl diazoacetate are common choices.

-

Protocol (Simmons-Smith):

-

Dissolve the chiral amide from Step 1 in an anhydrous solvent like toluene or DCM.

-

Add a solution of diethylzinc (ZnEt₂) followed by diiodomethane (CH₂I₂).

-

Stir the reaction at room temperature for several hours until analysis (e.g., by TLC or LC-MS) shows complete consumption of the starting material.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent and purify by column chromatography.

-

-

Rationale: The Simmons-Smith reaction involves the formation of a zinc carbenoid intermediate which adds across the double bond.[6] The chiral auxiliary attached to the amide directs this addition to one face of the alkene, leading to the preferential formation of one diastereomer.[7]

Step 3: Auxiliary Cleavage to Form the Chiral Acid

Once the cyclopropane ring is formed with the correct stereochemistry, the chiral auxiliary is removed to yield the enantiomerically enriched carboxylic acid.

-

Protocol:

-

Dissolve the cyclopropylamide from Step 2 in a solvent mixture such as tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) or another suitable base.

-

Heat the mixture to reflux for several hours to facilitate saponification.

-

After cooling, acidify the mixture with aqueous HCl to protonate the carboxylate.

-

Extract the desired (1R,2R)-2-(4-fluorophenyl)cyclopropanecarboxylic acid. The chiral auxiliary can often be recovered from the aqueous layer.

-

-

Rationale: Basic hydrolysis cleaves the amide bond, liberating the carboxylic acid and the reusable chiral auxiliary. The stereocenters on the cyclopropane ring are unaffected by this process.

Step 4: Curtius Rearrangement to Form the Amine

The Curtius rearrangement is an effective method for converting a carboxylic acid into a primary amine with retention of configuration.

-

Protocol:

-

Dissolve the carboxylic acid from Step 3 in an anhydrous solvent like toluene.

-

Add diphenylphosphoryl azide (DPPA) and a base such as triethylamine.

-

Heat the reaction mixture, which leads to the formation of an acyl azide intermediate that rearranges to an isocyanate with loss of N₂ gas.

-

Add aqueous acid (e.g., HCl) to the reaction mixture and heat to hydrolyze the isocyanate, which, after decarboxylation, yields the primary amine.

-

-

Rationale: The rearrangement proceeds with retention of the stereochemistry at the migrating carbon (the cyclopropyl carbon attached to the carbonyl group). This ensures that the stereointegrity established in the cyclopropanation step is transferred to the final amine product.

Step 5: Formation of the Hydrochloride Salt

The final step is the conversion of the chiral free base into its hydrochloride salt for improved stability and ease of handling.

-

Protocol:

-

Dissolve the purified (1S,2R)-2-(4-fluorophenyl)cyclopropanamine free base in a suitable solvent like isopropanol or diethyl ether.

-

Slowly add a solution of HCl in the same solvent (or bubble HCl gas through the solution) while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

-

-

Rationale: Salt formation provides a stable, crystalline solid that is less volatile and easier to handle and store than the free amine.[8]

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical configuration of the synthesized this compound.

Analytical Workflow Diagram

Caption: Standard analytical workflow for product validation.

Spectroscopic and Chromatographic Data

The following table summarizes the expected analytical data for the target compound.

| Technique | Parameter | Expected Result/Observation |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons (~7.0-7.3 ppm, multiplet), Cyclopropyl protons (complex multiplets in the upfield region, ~1.0-2.5 ppm), Amine protons (broad singlet, variable shift). The trans relationship of the substituents results in characteristic coupling constants for the cyclopropyl protons.[9][10] |

| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons (~115-165 ppm, including C-F coupling), Cyclopropyl carbons (~15-35 ppm). |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3000-3100 (Aromatic/Aliphatic C-H stretch), ~2500-2800 (Amine salt N-H stretch), ~1600 (Aromatic C=C stretch), ~1220 (C-F stretch).[11] |

| Mass Spectrometry | m/z | For the free base (C₉H₁₀FN): Expected [M+H]⁺ at ~152.08. |

| Chiral HPLC | Enantiomeric Purity | Using a suitable chiral stationary phase (e.g., polysaccharide-based like Chiralpak), a single major peak should be observed at the retention time corresponding to the (1S,2R)-enantiomer, with the (1R,2S)-enantiomer being below the limit of detection or quantification.[12][13][14] |

| HPLC (Achiral) | Chemical Purity | >99% purity is typically required for use in pharmaceutical synthesis. |

| Molecular Formula | - | C₉H₁₁ClFN[8][15] |

| Molecular Weight | - | 187.64 g/mol [8][15] |

Protocol: Chiral HPLC for Enantiomeric Purity

Confirming the enantiomeric excess (e.e.) is the most critical characterization step for this chiral intermediate.

-

Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as amylose or cellulose tris(3,5-dimethylphenylcarbamate), is often effective for separating arylcyclopropylamine enantiomers.[16]

-

Mobile Phase: A normal-phase eluent system, typically a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol, is used. The ratio is optimized to achieve baseline separation.[13]

-

Sample Preparation: Dissolve a small amount of the hydrochloride salt in the mobile phase. It may be necessary to neutralize a sample with a base to analyze the free amine if salt interferes with the separation.

-

Analysis: Inject a racemic standard to determine the retention times of both the (1S,2R) and (1R,2S) enantiomers. Subsequently, inject the synthesized sample under the same conditions.

-

Data Interpretation: For an enantiomerically pure sample, the chromatogram should show a single peak corresponding to the desired (1S,2R) enantiomer. The area of the undesired enantiomer's peak should be negligible, allowing for the calculation of enantiomeric excess.

Conclusion

The synthesis of this compound is a well-defined yet challenging process that hinges on precise stereochemical control. Methodologies employing chiral auxiliaries to direct diastereoselective cyclopropanation, followed by stereoretentive transformations like the Curtius rearrangement, represent a robust and scalable strategy. The successful synthesis must be corroborated by a suite of analytical techniques. While NMR, IR, and MS confirm the chemical structure, chiral HPLC stands as the definitive tool for verifying the all-important enantiomeric purity. This guide provides the fundamental chemical principles and practical frameworks necessary for researchers to confidently produce and validate this critical pharmaceutical intermediate.

References

- CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine.

- US9604991B2 - Preparation method of ticagrelor and intermediates thereof.

-

Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters - ACS Publications. [Link]

- CN104098553A - Intermediate of ticagrelor and preparation method thereof and preparation method of ticagrelor.

-

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

-

A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Chemical Communications - RSC Publishing. [Link]

-

Synthesis process of ticagrelor intermediate. Eureka | Patsnap. [Link]

-

Stereodivergent synthesis of arylcyclopropylamines by sequential C-H borylation and Suzuki-Miyaura coupling. Angewandte Chemie International Edition - PubMed. [Link]

-

Asymmetric Cyclopropanation. Wiley-VCH. [Link]

-

PROCESS FOR THE PREPARATION OF TICAGRELOR. European Patent Office - EP 3919497 A1. [Link]

-

Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. National Institutes of Health (NIH). [Link]

- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

Asymmetric Cyclopropanation Reactions. ResearchGate. [Link]

-

Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives. Chinese Journal of Pharmaceuticals. [Link]

-

An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. IP.com. [Link]

-

Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives. Chinese Journal of Pharmaceuticals. [Link]

- US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine.

- EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof.

-

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride. S. A. Pharmachem. [Link]

-

2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

-

Chiral HPLC Separations. Phenomenex. [Link]

-

2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health (NIH). [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]

- WO 2013/144295 A1.

-

An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health (NIH). [Link]

-

Electronic supplementary information. The Royal Society of Chemistry. [Link]

-

New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. National Institutes of Health (NIH). [Link]

-

HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Molecules - MDPI. [Link]

-

Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy. No Added Chemicals. [Link]

-

cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting. Doc Brown's Chemistry. [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl [quickcompany.in]

- 3. cjph.com.cn [cjph.com.cn]

- 4. Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives [cjph.com.cn]

- 5. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride | C9H11ClFN | CID 56666982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy [chem-is-you.blogspot.com]

- 10. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. rsc.org [rsc.org]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 14. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride | C9H11ClFN | CID 50988679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Spectroscopic Characterization of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride: A Technical Guide

Introduction

(1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride is a key chiral intermediate in the synthesis of various pharmaceutical compounds, most notably as a building block for potent therapeutic agents. Its precise stereochemistry and substitution pattern are critical for its biological activity and the efficacy of the final active pharmaceutical ingredient (API). Therefore, unambiguous structural confirmation and purity assessment are paramount during its synthesis and quality control. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering researchers, scientists, and drug development professionals a robust framework for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The causality behind experimental choices and the interpretation of spectral data are emphasized to ensure a thorough understanding of the molecule's spectroscopic signature.

Molecular Structure and Stereochemistry

The fundamental structure of this compound comprises a trans-substituted cyclopropane ring. A 4-fluorophenyl group is attached to one carbon of the ring, and a protonated primary amine group (as a hydrochloride salt) is attached to the adjacent carbon. The (1S,2R) stereochemistry defines the specific spatial arrangement of these substituents.

Caption: 2D representation of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine with hydrochloride.

¹H NMR Spectroscopy: The Proton Fingerprint

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic, cyclopropyl, and amine protons.

Expected Chemical Shifts and Coupling Constants

The expected ¹H NMR data is summarized in the table below. Chemical shifts are influenced by the electronic environment of the protons. The electron-withdrawing fluorine atom and the positively charged ammonium group will deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). The strained cyclopropane ring also has a unique effect on proton chemical shifts.[1][2]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |

| Aromatic (H-2', H-6') | 7.1 - 7.3 | Doublet of doublets or multiplet | ~8-9 (³JHH), ~5-6 (⁴JHF) |

| Aromatic (H-3', H-5') | 6.9 - 7.1 | Triplet or doublet of doublets | ~8-9 (³JHH), ~8-9 (³JHF) |

| Methine (H-1) | 2.8 - 3.2 | Multiplet | |

| Methine (H-2) | 2.4 - 2.8 | Multiplet | |

| Methylene (H-3) | 1.2 - 1.8 | Multiplet | |

| Amine (NH₃⁺) | 8.0 - 9.5 | Broad singlet |

Causality behind Assignments:

-

Aromatic Protons: The protons on the 4-fluorophenyl ring will appear in the aromatic region (δ 6.5-8.0 ppm). They will exhibit a characteristic splitting pattern due to coupling with each other and with the fluorine atom. The protons ortho to the fluorine (H-3', H-5') are expected to show a larger coupling to fluorine (³JHF) than the meta protons (H-2', H-6') (⁴JHF).[3][4]

-

Cyclopropyl Protons: The protons on the cyclopropane ring are in a strained environment and typically appear at higher field (more shielded) than acyclic alkanes.[2] However, the attachment of the deshielding phenyl and ammonium groups will shift them downfield. The trans relationship between the H-1 and H-2 protons is expected to result in a smaller vicinal coupling constant (³JHH) compared to a cis arrangement.[5][6][7] The geminal, cis, and trans coupling constants within the cyclopropane ring are typically in the range of 4-10 Hz.[5][6]

-

Amine Protons: The protons of the ammonium group (NH₃⁺) are acidic and undergo rapid exchange with trace amounts of water or with each other. This typically results in a broad singlet that does not show coupling to adjacent protons. Its chemical shift is highly dependent on the solvent and concentration.[3]

Experimental Protocol for ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often a good choice as it can solubilize the salt and the amine protons are often observable.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Acquisition Parameters:

-

Acquire a standard one-dimensional ¹H spectrum.

-

To confirm the amine protons, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad singlet corresponding to the NH₃⁺ protons should disappear or significantly decrease in intensity.

-

Two-dimensional correlation spectroscopy (COSY) can be used to establish the connectivity between the cyclopropyl protons.

-

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule will give rise to a distinct signal.

Expected Chemical Shifts

The expected ¹³C NMR chemical shifts are presented below. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (JCF, Hz) |

| Aromatic (C-4') | 160 - 165 | ¹JCF ≈ 240-250 |

| Aromatic (C-1') | 135 - 140 | ⁴JCF ≈ 3-4 |

| Aromatic (C-2', C-6') | 128 - 132 | ³JCF ≈ 8-9 |

| Aromatic (C-3', C-5') | 115 - 118 | ²JCF ≈ 21-22 |

| Methine (C-1) | 35 - 45 | |

| Methine (C-2) | 30 - 40 | |

| Methylene (C-3) | 15 - 25 |

Causality behind Assignments:

-

Aromatic Carbons: The carbon directly attached to the fluorine (C-4') will exhibit a large one-bond coupling constant (¹JCF) and will be significantly shifted downfield. The other aromatic carbons will show smaller, long-range couplings to the fluorine atom.[8][9][10]

-

Cyclopropyl Carbons: The carbons of the cyclopropane ring are highly shielded due to their high s-character and ring strain, and they typically appear at upfield chemical shifts compared to other sp³ carbons.[11] The substitution with the phenyl and amino groups will cause a downfield shift.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.

Expected Mass Spectrum

-

Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the spectrum is expected to show a prominent peak for the protonated molecule of the free base, [M+H]⁺, at an m/z corresponding to the molecular weight of the free amine (C₉H₁₀FN) plus a proton. The molecular weight of the free base is approximately 151.18 g/mol , so the [M+H]⁺ peak should be observed at m/z ≈ 152.1.

-

Isotope Peaks: The presence of carbon will result in a small M+1 peak due to the natural abundance of ¹³C.

Expected Fragmentation Pattern

Under conditions that induce fragmentation (e.g., Collision-Induced Dissociation in MS/MS), the molecular ion will break apart in a predictable manner.

Caption: Proposed fragmentation pathway for (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine.

Key Fragmentation Pathways:

-

Loss of Ammonia (NH₃): A common fragmentation pathway for protonated primary amines is the loss of a neutral ammonia molecule, which would result in a fragment ion at m/z ≈ 135.1.[12][13]

-

Benzylic Cleavage: Cleavage of the bond between the cyclopropane ring and the phenyl ring can occur, leading to fragments corresponding to the fluorophenyl moiety.

-

Ring Opening of Cyclopropane: The strained cyclopropane ring can undergo ring-opening fragmentation.

Infrared (IR) Spectroscopy: Functional Group Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200 - 2800 (broad, strong) | N-H stretch | Primary amine salt (NH₃⁺) |

| 3100 - 3000 (medium) | C-H stretch | Aromatic |

| ~3000 (medium) | C-H stretch | Cyclopropyl |

| 1625 - 1560 (medium) | N-H bend (asymmetric) | Primary amine salt (NH₃⁺) |

| 1550 - 1500 (medium) | N-H bend (symmetric) | Primary amine salt (NH₃⁺) |

| ~1600, ~1500, ~1450 | C=C stretch | Aromatic ring |

| ~1220 (strong) | C-F stretch | Aryl-F |

| 1250 - 1020 (medium) | C-N stretch | Aliphatic amine |

Causality behind Assignments:

-

N-H Stretching: The most characteristic feature of a primary amine salt is the broad and strong absorption band in the 3200-2800 cm⁻¹ region, which is due to the stretching vibrations of the N-H bonds in the NH₃⁺ group.[14][15] This broadness is a result of hydrogen bonding.

-

N-H Bending: The bending vibrations of the NH₃⁺ group typically appear as two distinct bands in the 1625-1500 cm⁻¹ region.[15]

-

C-F Stretching: The C-F bond in the 4-fluorophenyl group will give rise to a strong absorption band in the fingerprint region, typically around 1220 cm⁻¹.[16]

-

Aromatic C=C Stretching: The aromatic ring will show characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.[17]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained using a solid sample. A common method is to prepare a potassium bromide (KBr) pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Data Acquisition: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Conclusion: A Self-Validating Spectroscopic Profile

The comprehensive spectroscopic analysis outlined in this guide provides a robust and self-validating framework for the structural confirmation and characterization of this compound. The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy offers orthogonal pieces of structural information. The ¹H and ¹³C NMR data confirm the connectivity and stereochemistry of the molecule, the mass spectrum verifies the molecular weight and provides insights into its stability, and the IR spectrum confirms the presence of the key functional groups. By understanding the expected spectroscopic data and the principles behind it, researchers can confidently identify and assess the quality of this critical pharmaceutical intermediate.

Caption: A typical workflow for the spectroscopic characterization of a pharmaceutical intermediate.

References

-

13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-

Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1 - ResearchGate. Available at: [Link]

-

1H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-

Spectroscopy of Amines - Chemistry LibreTexts. Available at: [Link]

-

IR: amines - University of Calgary. Available at: [Link]

-

Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. Available at: [Link]

-

Infrared Spectroscopy Absorption Table - Chemistry LibreTexts. Available at: [Link]

-

1H NMR chemical shift ppm table - University of Wisconsin-Madison. Available at: [Link]

-

2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - NIH. Available at: [Link]

-

PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES - ResearchGate. Available at: [Link]

-

Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F) - ResearchGate. Available at: [Link]

-

Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). - SciSpace. Available at: [Link]

-

PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES - Canadian Science Publishing. Available at: [Link]

-

Chemical shifts and coupling constants in pentafluorophenyl derivatives. I. Correlations of chemical shifts, coupling constants, and .pi.-electronic interactions | Journal of the American Chemical Society. Available at: [Link]

-

NMR Chemical Shift Values Table - Chemistry Steps. Available at: [Link]

-

CORRELATIONS OF PROTON COUPLING CONSTANTS IN THE CYCLOPROPANE RING WITH ELECTRONEGATIVITY: CONSIDERATION OF THE PROTON RESONANCE SPECTRUM OF CYCLOPROPYLLITHIUM - ResearchGate. Available at: [Link]

-

(1) H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for (3) J(HH) couplings involving the epoxy proton - PubMed. Available at: [Link]

-

19F-centred NMR analysis of mono-fluorinated compounds - PMC - PubMed Central. Available at: [Link]

-

Calculated and experimental 13 C NMR chemical shifts | Download Table - ResearchGate. Available at: [Link]

-

Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. - University of California, Los Angeles. Available at: [Link]

-

H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study - ResearchGate. Available at: [Link]

-

1 H-NMR and 19 F-NMR chemical shifts of compounds 4a-c (δ, ppm, in DMSO-d 6 ). - ResearchGate. Available at: [Link]

-

trans-1,2-Dimethyl-cyclopropane - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

-

4-Fluorophenylglyoxal - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

-

a guide to 13c nmr chemical shift values - Compound Interest. Available at: [Link]

-

Cyclopropane, 1,2-dimethyl-, trans- - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

-

13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes - Doc Brown. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

-

NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES - DTIC. Available at: [Link]

-

Fragmentation (mass spectrometry) - Wikipedia. Available at: [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]

-

Mass Spectrometry: Fragmentation - University of Arizona. Available at: [Link]

-

Fragmentation of phenyl radical cations in mass spectrometry - Chemistry Stack Exchange. Available at: [Link]

-

Fragment correlation mass spectrometry: Determining the structures of biopolymers in a complex mixture without isolating individual components - NIH. Available at: [Link]

Sources

- 1. (1) H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for (3) J(HH) couplings involving the epoxy proton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]

- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. researchgate.net [researchgate.net]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. orgchemboulder.com [orgchemboulder.com]

The Dual-Edged Sword: A Technical Guide to the Mechanism of Action of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride

An In-Depth Mechanistic Analysis for Researchers and Drug Development Professionals

Introduction

(1S,2R)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride, a fluorinated analog of the well-established monoamine oxidase inhibitor tranylcypromine, represents a compelling molecular entity at the intersection of neuropharmacology and epigenetic regulation. This technical guide provides a comprehensive analysis of its mechanism of action, elucidating its dual inhibitory effects on both monoamine oxidases (MAOs) and the histone demethylase Lysine-Specific Demethylase 1 (LSD1/KDM1A). Understanding this dual activity is paramount for researchers exploring its therapeutic potential in a range of disorders, from neuropsychiatric conditions to oncology. This document will delve into the molecular interactions, enzymatic kinetics, downstream cellular consequences, and the experimental methodologies used to characterize this potent inhibitor.

Core Molecular Targets and Inhibitory Mechanism

The primary mechanism of action of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine is the irreversible, mechanism-based inhibition of two key enzyme families: the flavin adenine dinucleotide (FAD)-dependent monoamine oxidases (MAO-A and MAO-B) and the FAD-dependent histone demethylase LSD1.

Inhibition of Monoamine Oxidase (MAO-A and MAO-B)

As a derivative of tranylcypromine, (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine is a potent inhibitor of both MAO-A and MAO-B. These enzymes are critical for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain and peripheral tissues. The 4-fluoro substitution on the phenyl ring has been shown to significantly increase the inhibitory potency compared to the parent compound, tranylcypromine. Racemic 4-fluorotranylcypromine is approximately ten times more potent than tranylcypromine at inhibiting both MAO-A and MAO-B in vitro[1].

The inhibitory process is mechanism-based, meaning the enzyme itself catalyzes the transformation of the inhibitor into a reactive species that then irreversibly binds to the enzyme. The proposed mechanism involves the oxidation of the cyclopropylamine moiety by the FAD cofactor within the MAO active site. This leads to the opening of the strained cyclopropane ring, generating a reactive intermediate that forms a covalent adduct with the N5 atom of the FAD cofactor. This covalent modification permanently inactivates the enzyme.

Caption: Downstream cellular effects of dual MAO and LSD1 inhibition.

Quantitative Inhibition Profile

| Target | Compound | Potency | Reference |

| MAO-A/B | Racemic 4-Fluorotranylcypromine | ~10x more potent than Tranylcypromine (in vitro) | [1] |

| LSD1 | Tranylcypromine | IC50 ≈ 25.0 µM | |

| LSD1 | Diphenyl-fluorinated analog (racemic) | IC50 ≈ 2.1 µM |

It is important to note that the (1S,2R) enantiomer of tranylcypromine is the more potent MAO inhibitor. The precise contribution of the 4-fluoro substitution to the potency against LSD1 for this specific enantiomer requires further investigation.

Experimental Protocols

The characterization of this compound's inhibitory activity relies on robust enzymatic and cell-based assays.

Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay (MAO-Glo™ Assay)

This protocol outlines a luminescent-based assay to determine the IC50 of the compound against MAO-A and MAO-B.

1. Reagent Preparation:

- Prepare a 4 mM stock solution of the luminogenic MAO substrate in DMSO.

- For MAO-A, dilute the substrate stock to 160 µM in MAO Reaction Buffer.

- For MAO-B, dilute the substrate stock to 16 µM in MAO Reaction Buffer.

- Reconstitute the Luciferin Detection Reagent according to the manufacturer's instructions.

- Prepare a serial dilution of this compound in the appropriate buffer.

2. Assay Procedure (96-well plate format):

- Add 12.5 µL of the compound dilutions or vehicle control to the wells.

- Add 12.5 µL of recombinant human MAO-A or MAO-B enzyme solution to each well.

- Incubate at room temperature for 15 minutes (pre-incubation to allow for irreversible inhibition).

- Initiate the reaction by adding 25 µL of the 4X MAO substrate solution to each well.

- Incubate the plate at room temperature for 60 minutes.

- Stop the reaction and initiate the luminescent signal by adding 50 µL of reconstituted Luciferin Detection Reagent to each well.

- Incubate at room temperature for 20 minutes to stabilize the signal.

- Measure luminescence using a plate-reading luminometer.

3. Data Analysis:

- Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

- Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Start Assay"];

"Plate_Setup" [fillcolor="#F1F3F4", fontcolor="#202124", label="Plate Compound Dilutions\n& Vehicle Controls"];

"Add_Enzyme" [fillcolor="#F1F3F4", fontcolor="#202124", label="Add MAO-A or MAO-B Enzyme"];

"Pre_Incubate" [fillcolor="#FBBC05", fontcolor="#202124", label="Pre-incubate (15 min)"];

"Add_Substrate" [fillcolor="#F1F3F4", fontcolor="#202124", label="Add Luminogenic Substrate"];

"Incubate" [fillcolor="#FBBC05", fontcolor="#202124", label="Incubate (60 min)"];

"Add_Detection" [fillcolor="#F1F3F4", fontcolor="#202124", label="Add Luciferin Detection Reagent"];

"Stabilize" [fillcolor="#FBBC05", fontcolor="#202124", label="Incubate (20 min)"];

"Read_Luminescence" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Measure Luminescence"];

"Analyze" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Calculate IC50"];

"Start" -> "Plate_Setup" -> "Add_Enzyme" -> "Pre_Incubate" -> "Add_Substrate" -> "Incubate" -> "Add_Detection" -> "Stabilize" -> "Read_Luminescence" -> "Analyze";

}

Sources

The Strategic Role of Fluorine in (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride: A Technical Guide for Drug Development Professionals

Introduction: Beyond a Simple Halogen Substitution

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has transcended mere structural modification to become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—offer a powerful toolkit for optimizing the potency, selectivity, and pharmacokinetic profile of therapeutic agents.[1][2] This technical guide delves into the critical role of the fluorine atom in (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride, a potent, mechanism-based inhibitor of Lysine-Specific Demethylase 1 (LSD1). By examining its impact on target engagement, metabolic stability, and overall pharmacological activity, we will elucidate why this specific fluorination is a key determinant of the compound's therapeutic potential.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind the design and function of this fluorinated cyclopropylamine derivative. We will explore its mechanism of action, the nuanced effects of fluorine on its interaction with the LSD1 active site, and the practical implications for its development as a therapeutic agent.

The Molecular Target: Lysine-Specific Demethylase 1 (LSD1/KDM1A)

LSD1, also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a pivotal role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine residues on histone H3, primarily at positions 4 (H3K4) and 9 (H3K9).[1][3] By modulating histone methylation states, LSD1 influences chromatin structure and gene expression. Its overexpression is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer, making it a compelling therapeutic target.[4][5]

The catalytic activity of LSD1 is central to its oncogenic function, and its inhibition has been shown to suppress cancer cell proliferation and induce differentiation.[4] (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine belongs to a class of LSD1 inhibitors derived from tranylcypromine, a clinically used monoamine oxidase (MAO) inhibitor that also exhibits weak activity against LSD1.[1] These compounds act as irreversible, mechanism-based inhibitors by forming a covalent adduct with the FAD cofactor in the enzyme's active site.[6]

The Role of the Fluorine Atom: A Multifaceted Contribution

The introduction of a fluorine atom at the para-position of the phenyl ring in the 2-phenylcyclopropanamine scaffold is a deliberate and strategic modification that imparts several advantageous properties to the molecule.

Enhanced Potency and Target Engagement

The primary role of the 4-fluoro substituent is to enhance the compound's inhibitory potency against LSD1. Structure-activity relationship (SAR) studies of tranylcypromine analogs have demonstrated that substitution at the meta or para positions of the phenyl ring can significantly increase LSD1 inhibition.[6] The high electronegativity of the fluorine atom alters the electronic distribution of the phenyl ring, which can influence the non-covalent interactions that position the inhibitor within the LSD1 active site prior to covalent bond formation.[7]

While a crystal structure of LSD1 in complex with (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine is not publicly available, structural data from related inhibitors suggest that the phenyl ring of the inhibitor occupies a hydrophobic pocket within the active site.[3][8] The fluorine atom, with its ability to participate in favorable electrostatic and multipolar interactions, can form productive contacts with amino acid residues in this pocket, thereby increasing the binding affinity of the inhibitor.[9]

Diagram: Proposed Binding of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine in the LSD1 Active Site

Caption: Proposed binding mode of the inhibitor in the LSD1 active site, highlighting key interactions.

Improved Selectivity over Monoamine Oxidases (MAOs)

A significant challenge in the development of tranylcypromine-based LSD1 inhibitors is achieving selectivity over the structurally related MAO-A and MAO-B enzymes. Off-target inhibition of MAOs can lead to undesirable side effects. The 4-fluoro substitution has been shown to improve the selectivity profile of these inhibitors.[10] While the exact mechanism for this enhanced selectivity is not fully elucidated, it is likely due to subtle differences in the topographies of the active sites of LSD1 and the MAOs. The specific interactions afforded by the fluorine atom may be more favorable in the LSD1 active site, leading to a higher relative affinity.

Enhanced Metabolic Stability and Pharmacokinetic Properties

The carbon-fluorine bond is the strongest single bond in organic chemistry, making it highly resistant to metabolic cleavage.[7] A common metabolic pathway for phenyl-containing compounds is aromatic hydroxylation, catalyzed by cytochrome P450 enzymes.[11] By substituting a hydrogen atom with fluorine at the para-position, this site is effectively blocked from hydroxylation. This metabolic "shielding" can lead to a longer in vivo half-life and increased systemic exposure of the drug.[2][10]

Table: Physicochemical Properties Influenced by Fluorine Substitution

| Property | Effect of 4-Fluoro Substitution | Rationale |

| Potency (LSD1 Inhibition) | Enhanced | Favorable electronic and steric interactions in the active site.[6] |

| Selectivity (vs. MAOs) | Improved | Differential binding interactions in the active sites of LSD1 and MAOs.[10] |

| Metabolic Stability | Increased | Blocking of the para-position prevents metabolic hydroxylation.[10][11] |

| Lipophilicity | Increased | The lipophilicity of the phenyl ring is generally increased by fluorine substitution. |

| pKa of the Amine | Potentially Altered | The electron-withdrawing nature of fluorine can influence the basicity of the amine group. |

Synthesis and Stereochemistry: The Importance of Chirality

The biological activity of 2-phenylcyclopropanamine derivatives is highly dependent on their stereochemistry. The (1S,2R) configuration is crucial for optimal inhibitory activity against LSD1.[9] The synthesis of enantiomerically pure (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine is therefore a critical aspect of its development. Several synthetic routes have been developed for related chiral cyclopropylamines, often involving asymmetric cyclopropanation or resolution of racemic mixtures.

Diagram: Generalized Synthetic Workflow

Caption: A generalized workflow for the asymmetric synthesis of the target molecule.

Experimental Protocols: A Framework for Evaluation

The following protocols provide a general framework for the synthesis and evaluation of this compound and its analogs.

Protocol 1: General Procedure for Asymmetric Synthesis

-

Asymmetric Cyclopropanation: React 4-fluorostyrene with a diazoacetate in the presence of a chiral catalyst (e.g., a rhodium or copper complex with a chiral ligand) to induce stereoselectivity.

-

Hydrolysis: Saponify the resulting cyclopropyl ester to the corresponding carboxylic acid using a base such as lithium hydroxide.

-

Amine Formation: Convert the carboxylic acid to the primary amine via a Curtius, Hofmann, or Schmidt rearrangement. This typically involves the formation of an acyl azide intermediate, followed by thermal or photochemical rearrangement to an isocyanate, which is then hydrolyzed to the amine.

-

Salt Formation: Treat the free base with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.

-

Purification and Characterization: Purify the final product by recrystallization and characterize using standard analytical techniques (NMR, MS, HPLC) to confirm its identity, purity, and stereochemistry.

Protocol 2: In Vitro LSD1 Inhibition Assay

-

Enzyme and Substrate Preparation: Use recombinant human LSD1/CoREST complex and a biotinylated histone H3 peptide (e.g., corresponding to amino acids 1-21) dimethylated at lysine 4 (H3K4me2) as the substrate.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations.

-

Enzymatic Reaction: Incubate the LSD1/CoREST complex with the inhibitor for a defined period to allow for covalent modification.

-

Initiation of Demethylation: Add the H3K4me2 peptide substrate to initiate the demethylation reaction.

-

Detection: Quantify the amount of demethylated product using a suitable detection method, such as a horseradish peroxidase (HRP)-coupled assay that measures the hydrogen peroxide produced during the demethylation reaction, or an antibody-based method (e.g., ELISA or TR-FRET) that specifically recognizes the demethylated product.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Perspectives

The strategic placement of a fluorine atom at the 4-position of the phenyl ring in this compound is a prime example of the power of fluorine in modern drug design. This single atomic substitution confers a multitude of benefits, including enhanced inhibitory potency against LSD1, improved selectivity over MAOs, and increased metabolic stability. These attributes collectively contribute to a more promising therapeutic profile, highlighting the importance of considering the nuanced effects of fluorination in the optimization of drug candidates.